4-Methyl-2-(phenylsulfanyl)quinoline
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Overview
Description
4-Methyl-2-(phenylthio)quinoline is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological and pharmacological activities. This compound features a quinoline core with a methyl group at the 4-position and a phenylthio group at the 2-position, making it a unique and versatile molecule in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-(phenylthio)quinoline can be achieved through several methods. One common approach involves the Friedländer synthesis, where aniline derivatives react with carbonyl compounds under acidic or basic conditions to form the quinoline ring. Another method is the Skraup synthesis, which uses glycerol, aniline, and sulfuric acid as reagents to construct the quinoline core .
Industrial Production Methods
Industrial production of 4-Methyl-2-(phenylthio)quinoline typically involves large-scale reactions using optimized conditions to ensure high yield and purity. Catalysts such as zeolites or transition metals may be employed to enhance reaction efficiency and selectivity .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2-(phenylthio)quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, alkylating agents, and nucleophiles.
Major Products Formed
The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinoline compounds .
Scientific Research Applications
4-Methyl-2-(phenylthio)quinoline has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Methyl-2-(phenylthio)quinoline involves its interaction with various molecular targets and pathways. It can bind to enzymes and receptors, modulating their activity and leading to biological effects. For example, it may inhibit specific enzymes involved in inflammation, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound with a simpler structure.
2-Phenylthioquinoline: Lacks the methyl group at the 4-position.
4-Methylquinoline: Lacks the phenylthio group at the 2-position.
Uniqueness
4-Methyl-2-(phenylthio)quinoline is unique due to the presence of both the methyl and phenylthio groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
5465-87-2 |
---|---|
Molecular Formula |
C16H13NS |
Molecular Weight |
251.3 g/mol |
IUPAC Name |
4-methyl-2-phenylsulfanylquinoline |
InChI |
InChI=1S/C16H13NS/c1-12-11-16(18-13-7-3-2-4-8-13)17-15-10-6-5-9-14(12)15/h2-11H,1H3 |
InChI Key |
KDCWPVPYIKQBAR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=CC=CC=C12)SC3=CC=CC=C3 |
Origin of Product |
United States |
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